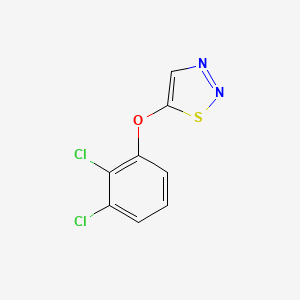

![molecular formula C17H11ClF3NO2 B3035876 6-chloro-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide CAS No. 338759-73-2](/img/structure/B3035876.png)

6-chloro-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide

Overview

Description

6-chloro-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide , also known by its chemical formula C13H8ClF3N2O , is a synthetic compound with intriguing pharmacological properties. Its molecular weight is approximately 300.67 g/mol .

Synthesis Analysis

The synthesis of this compound involves intricate steps, including the introduction of the chlorine atom at the 6-position of the chromene ring. While I don’t have specific analytical data for this product, early discovery researchers have access to it as part of a collection of rare and unique chemicals . Further studies are needed to elucidate the precise synthetic pathway.

Scientific Research Applications

Structural Activity Relationship Studies

Research has focused on understanding the structural activity relationship of compounds similar to 6-chloro-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide, especially as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. For example, studies have shown the critical nature of specific substitutions on the pyrimidine ring for maintaining activity, with some modifications leading to improved cellular permeability (Palanki et al., 2000).

Synthesis and Biological Evaluation

Novel methods for synthesizing derivatives of 6-chloro-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide have been developed, exploring their potential as antioxidants and antibacterial agents. One such method involves a one-pot reaction combining salicylaldehydes, acetoacetanilides, and indoles, which yields chromene systems with good antioxidant activity and antibacterial properties (Subbareddy & Sumathi, 2017).

Applications in Fluorescent Probing

This compound and its derivatives have been investigated for their potential as fluorescent probes, particularly for selective detection of metal ions like Cu(II). The development of such compounds as efficient fluorescent chemosensors is a significant area of interest, leveraging their specific interactions with certain metal ions (Bekhradnia, Domehri, & Khosravi, 2016).

Antimicrobial and Antitumor Activities

Research into chlorinated coumarins, which are structurally related to 6-chloro-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide, has revealed their antimicrobial properties, especially against Mycobacterium tuberculosis. This highlights the compound's potential in developing new antimicrobial agents (Hwang et al., 2013). Additionally, some derivatives have shown cytotoxic activity against cancer cell lines, suggesting their utility in cancer research (Rao et al., 2016).

Alzheimer's Disease Research

Compounds like 6-chloro-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide have been synthesized and evaluated for their anti-ChE activity, relevant in Alzheimer's disease research. Some derivatives have shown good anti-acetylcholinesterase activity and neuroprotective effects, although they did not exhibit beta-secretase inhibitory activity (Saeedi et al., 2017).

properties

IUPAC Name |

6-chloro-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF3NO2/c18-13-4-5-15-10(7-13)6-11(9-24-15)16(23)22-14-3-1-2-12(8-14)17(19,20)21/h1-8H,9H2,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNBMNRXZMRHAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(4-{[2-cyano-5-(trifluoromethyl)-3-pyridinyl]sulfanyl}phenyl)benzenesulfonamide](/img/structure/B3035795.png)

![4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3035797.png)

![3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B3035799.png)

![4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)butanamide](/img/structure/B3035800.png)

![5-[(2,6-Dichlorophenyl)sulfinyl]-1,2,3-thiadiazole](/img/structure/B3035803.png)

![2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B3035808.png)

![4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B3035812.png)

![4-bromo-N-{[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B3035813.png)

![4-bromo-N-[[4-methyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B3035814.png)

![1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3035816.png)